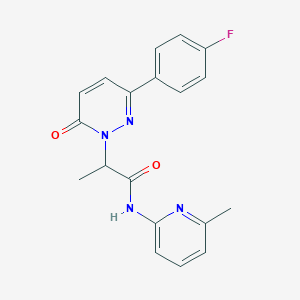

2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-methylpyridin-2-yl)propanamide

Description

Properties

IUPAC Name |

2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]-N-(6-methylpyridin-2-yl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN4O2/c1-12-4-3-5-17(21-12)22-19(26)13(2)24-18(25)11-10-16(23-24)14-6-8-15(20)9-7-14/h3-11,13H,1-2H3,(H,21,22,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMZRKHOJXPCSPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC(=O)C(C)N2C(=O)C=CC(=N2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-methylpyridin-2-yl)propanamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 335.39 g/mol. The structure includes a pyridazine ring, a fluorophenyl group, and a propanamide moiety, which are crucial for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C19H20FN3O |

| Molecular Weight | 335.39 g/mol |

| CAS Number | [Not available] |

| LogP | 2.9825 |

| Polar Surface Area | 44.442 Ų |

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The fluorophenyl group enhances binding affinity to target proteins, potentially modulating their activity.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.

- Receptor Modulation : It may act as an antagonist or agonist at certain receptors, influencing cellular responses.

Biological Activity

Research indicates that compounds similar to This compound exhibit various biological activities, particularly in anti-cancer research.

Anticancer Activity

A study on related pyridazine derivatives showed significant cytotoxic effects against various cancer cell lines, including breast (MDA-MB-468) and colon (HT29) cancer cells. The derivatives exhibited low micromolar GI50 values, indicating potent growth inhibition.

Case Studies:

- Study on Fluorinated Compounds : Research demonstrated that fluorinated pyridazine derivatives can induce apoptosis in cancer cells through the activation of caspase pathways.

- In Vitro Assays : Compounds with similar structures were tested in vitro against several cancer lines, revealing IC50 values often below 10 µM, suggesting strong potential as therapeutic agents.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of compounds containing the pyridazine moiety. The following table summarizes key findings from various research efforts:

Q & A

Q. Basic

- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and confirms substituent positions .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 395.14) .

- X-ray crystallography : Resolves 3D conformation, including dihedral angles between pyridazinone and fluorophenyl moieties .

How can computational modeling resolve ambiguities in structural data?

Q. Advanced

- DFT calculations : Predict NMR chemical shifts (e.g., B3LYP/6-311+G(d,p) basis set) to validate experimental spectra .

- Molecular docking : Simulates binding conformations with biological targets (e.g., kinases) to guide SAR studies .

- MD simulations : Assess stability of the amide bond under physiological pH and temperature .

What in vitro assays are suitable for evaluating biological activity?

Q. Basic

- Anticancer screening : MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ values reported at 48–72 hours .

- Antimicrobial testing : Broth microdilution against S. aureus and E. coli (MIC range: 8–32 µg/mL) .

- Enzyme inhibition : Fluorescence-based assays for kinase or protease targets (e.g., % inhibition at 10 µM) .

How can the compound’s mechanism of action be elucidated?

Q. Advanced

- Target identification : Chemoproteomics (e.g., pull-down assays with biotinylated probes) to identify binding proteins .

- Pathway analysis : RNA-seq or phosphoproteomics to map downstream effects on apoptosis or cell cycle regulators .

- Kinetic studies : Surface plasmon resonance (SPR) to measure binding affinity (KD) and residence time .

How should contradictory data in biological activity reports be addressed?

Q. Advanced

- Substituent effects : Compare analogs (e.g., trifluorophenyl vs. methylpyridyl) to isolate electronic/steric contributions to activity .

- Assay variability : Standardize protocols (e.g., cell passage number, serum concentration) to reduce inter-lab discrepancies .

- Metabolic stability : Evaluate CYP450-mediated degradation differences using liver microsomes .

What structural analogs are valuable for comparative SAR studies?

Q. Advanced

| Analog | Key Modification | Impact on Activity |

|---|---|---|

| N-(3,4,5-Trifluorophenyl) derivative | Increased lipophilicity | Enhanced BBB penetration |

| Ethyl ester variant | Improved solubility | Reduced cytotoxicity |

| Bromine-substituted pyridazinone | Halogen bonding potential | Higher kinase inhibition |

How does pH and temperature affect compound stability?

Q. Advanced

- pH stability : Degrades rapidly at pH <3 (amide hydrolysis) or pH >10 (pyridazinone ring opening). Stable at pH 5–8 (t1/2 >24 hrs) .

- Thermal stability : Decomposes above 150°C (TGA data). Store at –20°C under inert atmosphere to prevent oxidation .

What strategies are effective for derivatization to enhance pharmacological properties?

Q. Advanced

- Prodrug design : Introduce phosphate esters at the pyridazinone oxygen to improve aqueous solubility .

- PEGylation : Attach polyethylene glycol chains to the acetamide nitrogen for prolonged half-life .

- Bioisosteric replacement : Replace fluorophenyl with thiophene to reduce metabolic liabilities while retaining activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.